1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine dihydrochloride
Description
Properties
IUPAC Name |
[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-(4-ethylpiperazin-1-yl)methanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O.2ClH/c1-4-21-9-11-22(12-10-21)19(24)18-7-5-17(6-8-18)14-23-16(3)13-15(2)20-23;;/h5-8,13H,4,9-12,14H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKQDHMXMFJEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine dihydrochloride typically involves multiple steps. One common method includes the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminoacetophenone in acetonitrile. This mixture is stirred at room temperature for several days, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, such as using automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole oxides, while reduction of the benzoyl group may produce benzyl derivatives.
Scientific Research Applications
The compound has been investigated for its potential as:
- Antitumor Agent : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways, including the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole can exhibit significant antimicrobial properties. For instance, compounds related to this structure have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
Case Study 1: Antitumor Activity
A study published in the International Journal of Chem. Sci. explored the synthesis of pyrazole derivatives and their antitumor activities. The findings indicated that certain synthesized compounds exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction through mitochondrial dysfunction .
Case Study 2: Antimicrobial Efficacy
Research highlighted in MDPI journals demonstrated that derivatives similar to this compound showed promising antimicrobial activity against strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values obtained were indicative of moderate to strong antibacterial properties .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring and benzoyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following piperazine-pyrazole derivatives highlight how structural variations influence physicochemical and biological properties:
Pharmacological and Physicochemical Insights
- Solubility : Dihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than free bases, favoring oral or injectable formulations.
- Receptor Binding : Pyrazole methylation patterns (3,5-dimethyl vs. 1-methyl in ) influence steric and electronic interactions. The 3,5-dimethyl configuration may optimize binding to hydrophobic pockets in target proteins .
- Synthetic Complexity : The target compound’s benzoyl and ethyl groups may require multi-step synthesis compared to simpler analogs like , impacting scalability and cost.
Case Study: Piperazine-Pyrazole Derivatives in Drug Development
- Neurokinin Receptor Antagonists : Piperazine-triazole hybrids (e.g., ) highlight the scaffold’s versatility in CNS drug design, a plausible avenue for the target compound given its structural similarity.
Biological Activity
The compound 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine dihydrochloride is a derivative of piperazine and pyrazole, which has garnered interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, a benzoyl group, and a dimethylpyrazole moiety, which contribute to its biological properties.
Anticancer Activity
Research indicates that compounds related to pyrazole derivatives exhibit significant anticancer properties. For instance, studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds disrupt mTORC1 activity and enhance autophagy, suggesting that similar mechanisms may be at play for 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine dihydrochloride .
Neuropharmacological Effects
Piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative diseases. Molecular docking studies suggest that these compounds can bind effectively to both peripheral anionic and catalytic sites of AChE . This activity could position them as candidates for further development in neuropharmacology.
Biological Activity Data
The following table summarizes key findings related to the biological activities of the compound and its analogs:
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of pyrazole derivatives, compounds similar to 1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine dihydrochloride were tested against various cancer cell lines. The results demonstrated that these compounds reduced cell viability significantly through apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of piperazine derivatives. The study revealed that specific derivatives showed promise in reducing oxidative stress markers in neuronal cultures, indicating potential therapeutic benefits in neurodegenerative conditions.
Q & A
Q. What are the standard protocols for synthesizing this compound, and how are key intermediates characterized?
The synthesis typically involves three stages: (1) formation of the 3,5-dimethylpyrazole ring via cyclization of hydrazine derivatives with diketones under reflux (e.g., ethanol, 6–8 hours) ; (2) benzoylation at the 4-position using a coupling agent like EDC/HOBt to attach the benzoyl group ; (3) substitution of the piperazine moiety and subsequent dihydrochloride salt formation via HCl gas bubbling . Characterization relies on /-NMR for functional group verification, LC-MS for purity (>95%), and elemental analysis for stoichiometric confirmation .
Q. What spectroscopic techniques are critical for structural validation?
High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1680 cm) and ammonium (N–H, ~2500 cm) stretches. -NMR is essential for resolving methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.3–7.8 ppm), while -NMR detects the benzoyl carbonyl (δ ~170 ppm) .
Q. How is preliminary biological activity screened for this compound?
Initial screening involves in vitro assays:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) to assess affinity (IC) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Advanced Research Questions
Q. How can reaction yields be optimized during the benzoylation step?
Yield optimization requires:
- Catalyst screening : Compare EDC, DCC, or HATU efficiency in anhydrous DMF .
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
- Purification : Use flash chromatography (silica gel, 3:1 ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How are crystallographic data contradictions resolved for this compound?
X-ray diffraction data may show disorder in the ethylpiperazine group. Refinement in SHELXL involves:
Q. What computational methods predict binding modes to biological targets?
- Docking studies : Use AutoDock Vina with receptor structures (e.g., 5-HT from PDB 6WGT) to identify binding poses .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl) with activity using MOE descriptors .
Q. How do solubility challenges in aqueous buffers impact pharmacological assays?
The dihydrochloride salt enhances water solubility (~15 mg/mL at pH 3), but aggregation occurs at neutral pH. Mitigation strategies:
- Co-solvents : Use 10% DMSO/PEG-400 in PBS .
- Surfactants : Add 0.1% Tween-80 to prevent precipitation .
- Salt forms : Compare citrate or mesylate salts for improved bioavailability .
Q. What analytical approaches resolve conflicting bioactivity data across studies?
Contradictions may arise from assay conditions (e.g., serum protein binding). Address via:
- Dose normalization : Adjust for batch-to-batch purity differences (HPLC calibration) .
- Counter-screening : Test against off-target receptors (e.g., adrenergic vs. dopaminergic) .
- Meta-analysis : Pool data from >3 independent labs using fixed-effects models .
Methodological Considerations
Q. How is stability under physiological conditions evaluated?
- Forced degradation : Expose to pH 1–9 buffers (37°C, 24 hrs) and monitor via LC-MS for hydrolysis/byproducts .
- Light sensitivity : UV irradiation (254 nm) to assess photodegradation kinetics .
- Plasma stability : Incubate with rat plasma (37°C, 1 hr) and quantify parent compound loss .
Q. What strategies validate target engagement in cellular models?
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog for pull-down assays .
- Knockout models : CRISPR/Cas9 deletion of putative targets (e.g., APN or VEGFR2) to confirm activity loss .
- Thermal shift assays : Monitor protein melting temperature () shifts upon ligand binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
